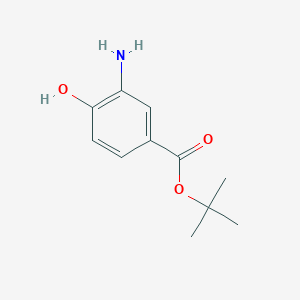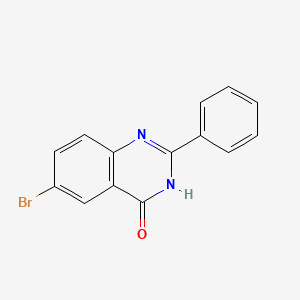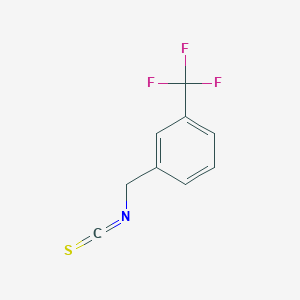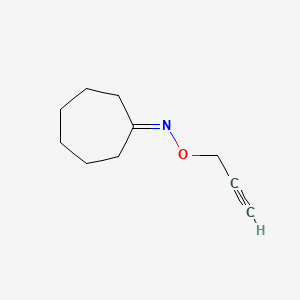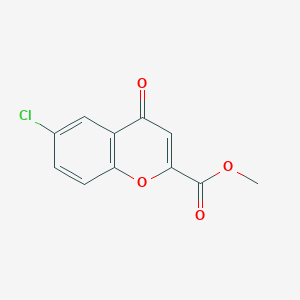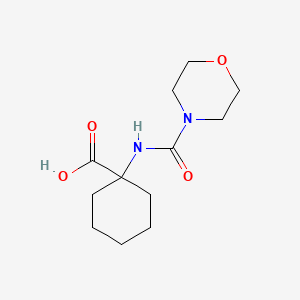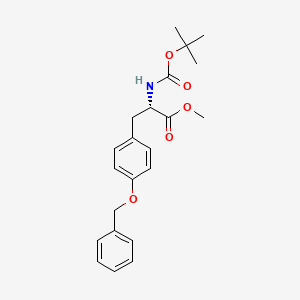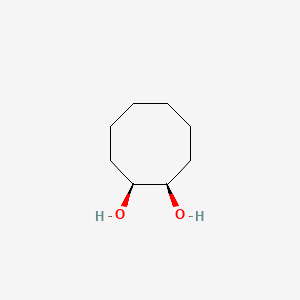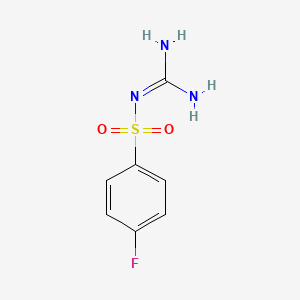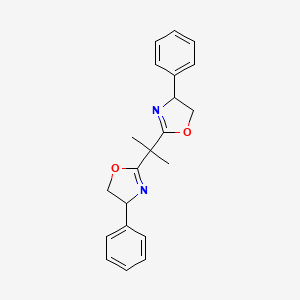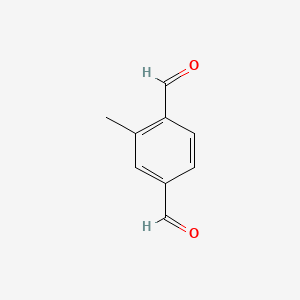
2-Methylterephthalaldehyde
Overview
Description
2-Methylterephthalaldehyde is an organic compound with the molecular formula C₉H₈O₂. It is also known as 1,4-Benzenedicarboxaldehyde, 2-methyl-. This compound is a derivative of terephthalaldehyde, where a methyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
2-Methylterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of p-xylene to form α,α,α’,α’-Tetrabromo-p-xylene, followed by treatment with sulfuric acid to yield this compound . Another method involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods typically involve large-scale oxidation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylterephthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylterephthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylterephthalaldehyde involves its ability to form imines (Schiff bases) through condensation reactions with amines. These imines can further interact with various molecular targets and pathways, depending on the specific application. For example, in anticancer research, the imines formed may interact with cellular proteins and enzymes, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
2-Methylterephthalaldehyde is similar to other terephthalaldehyde derivatives, such as terephthalaldehyde and 2,5-dimethylterephthalaldehyde. its unique methyl group at the 2-position provides distinct chemical properties and reactivity. For instance, the presence of the methyl group can influence the compound’s steric and electronic effects, making it more suitable for specific applications in organic synthesis and material science .
Similar compounds include:
- Terephthalaldehyde
- 2,5-Dimethylterephthalaldehyde
- 1,4-Benzenedicarboxaldehyde
These compounds share a similar benzene ring structure with aldehyde functional groups but differ in the number and position of substituents on the ring.
Properties
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
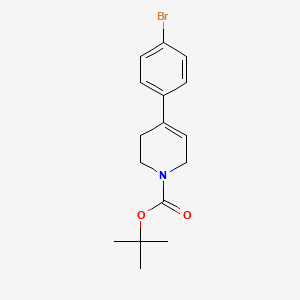
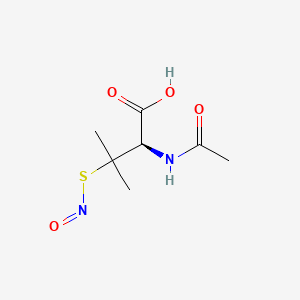
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
